Hexadec-11-enal
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Overview
Description
. It is characterized by the presence of a double bond at the 11th position in the carbon chain. This compound is notable for its role as a pheromone component in various insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-11-enal can be synthesized through several methods. One common synthetic route involves the condensation of undec-10-enal with hex-1-yne, followed by deoxygenation of the resulting heptadec-1-en-12-yn-11-ol via the corresponding tosylate to heptadec-1-en-12-yne . The final step involves selective oxonolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Hexadec-11-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxyl group.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the carbon chain can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
Oxidation: Hexadec-11-enoic acid.
Reduction: Hexadec-11-enol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Hexadec-11-enal has a wide range of scientific research applications:
Mechanism of Action
Hexadec-11-enal exerts its effects primarily through its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion . The molecular targets and pathways involved include the activation of olfactory receptor neurons, which transmit signals to the insect’s brain, resulting in the desired behavioral response .
Comparison with Similar Compounds
Similar Compounds
Hexadecanal: A saturated fatty aldehyde with no double bonds.
Hexadec-cis-9-enal: A monounsaturated fatty aldehyde with a double bond at the 9th position.
Hexadec-11-en-1-yl acetate: An ester derivative of hexadec-11-enal.
Uniqueness
This compound is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. Its role as a pheromone component in various insect species further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H30O |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-11-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3 |
InChI Key |
AMTITFMUKRZZEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=O |
Origin of Product |
United States |
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